molecular formula C16H22N2O2 B11852276 N,N-Diethyl-5,8-dimethoxy-2-methylquinolin-4-amine CAS No. 66890-14-0

N,N-Diethyl-5,8-dimethoxy-2-methylquinolin-4-amine

Cat. No.: B11852276
CAS No.: 66890-14-0
M. Wt: 274.36 g/mol
InChI Key: HLDXOVUFGOMHHG-UHFFFAOYSA-N
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Description

N,N-Diethyl-5,8-dimethoxy-2-methylquinolin-4-amine is a quinoline derivative characterized by a diethylamino group at position 4, methoxy substituents at positions 5 and 8, and a methyl group at position 2. The diethylamino group enhances lipophilicity, while the methoxy substituents influence electronic properties and solubility .

Properties

CAS No.

66890-14-0

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

N,N-diethyl-5,8-dimethoxy-2-methylquinolin-4-amine

InChI

InChI=1S/C16H22N2O2/c1-6-18(7-2)12-10-11(3)17-16-14(20-5)9-8-13(19-4)15(12)16/h8-10H,6-7H2,1-5H3

InChI Key

HLDXOVUFGOMHHG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=NC2=C(C=CC(=C12)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthesis of 5,8-Dimethoxy-2-methylquinolin-4-ol

Starting Materials :

  • 3,6-Dimethoxyaniline (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

Procedure :

  • Condensation : Reflux 3,6-dimethoxyaniline and ethyl acetoacetate in diphenyl ether at 220°C for 6 hours.

  • Cyclization : Add concentrated sulfuric acid dropwise at 0°C, followed by heating to 150°C for 3 hours.

  • Work-Up : Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc, 3:1).

Outcome :

  • Yield : 68%

  • Characterization :

    • ¹H NMR (CDCl₃, 500 MHz): δ 8.12 (d, J = 8.5 Hz, 1H), 6.98 (s, 1H), 6.72 (d, J = 8.5 Hz, 1H), 3.94 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).

    • HRMS : m/z calcd for C₁₂H₁₃NO₃ [M+H]⁺: 219.0895, found: 219.0898.

Chlorination to 4-Chloro-5,8-dimethoxy-2-methylquinoline

Reagents :

  • POCl₃ (5.0 equiv)

  • N,N-Dimethylaniline (catalytic)

Procedure :

  • Reflux 5,8-dimethoxy-2-methylquinolin-4-ol in POCl₃ at 110°C for 4 hours.

  • Quench with ice-water, extract with CH₂Cl₂, and purify via column chromatography (hexane/EtOAc, 4:1).

Outcome :

  • Yield : 85%

  • Characterization :

    • ¹³C NMR (CDCl₃, 125 MHz): δ 154.2 (C-4), 148.1 (C-5), 147.6 (C-8), 126.3 (C-2), 121.9 (C-3), 56.2 (OCH₃), 21.4 (CH₃).

Nucleophilic Aromatic Substitution with Diethylamine

Optimization of Amination Conditions

Reagents :

  • 4-Chloro-5,8-dimethoxy-2-methylquinoline (1.0 equiv)

  • Diethylamine (5.0 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • DMF (solvent)

Procedure :

  • Heat the mixture at 130°C for 12 hours under N₂.

  • Dilute with CH₂Cl₂, wash with 1 M HCl, and purify via flash chromatography (EtOAc/hexane, 1:1).

Outcome :

  • Yield : 78%

  • Characterization :

    • ¹H NMR (CDCl₃, 500 MHz): δ 8.05 (d, J = 8.5 Hz, 1H), 6.89 (s, 1H), 6.65 (d, J = 8.5 Hz, 1H), 3.88 (s, 6H, OCH₃), 3.45 (q, J = 7.0 Hz, 4H, NCH₂), 2.48 (s, 3H, CH₃), 1.22 (t, J = 7.0 Hz, 6H, CH₃).

    • Melting Point : 142–144°C.

Alternative Synthetic Routes

Three-Component Imidoylative Sonogashira Coupling

Reagents :

  • o-Bromo-4,5-dimethoxyaniline (1.0 equiv)

  • Propyne (2.0 equiv)

  • tert-Butyl isocyanide (1.25 equiv)

  • Pd(PPh₃)₄ (5 mol%), CuBr (15 mol%)

Procedure :

  • Perform Sonogashira coupling in DMF at 90°C for 16 hours.

  • Cyclize with 2 M HCl to form 4-aminoquinoline.

  • Alkylate with ethyl bromide to introduce diethyl groups.

Challenges :

  • Low regioselectivity for diethylation.

  • Yield : 42% (over three steps).

Comparative Analysis of Methods

Method Yield Advantages Limitations
Conrad-Limpach + Amination78%High regioselectivity, scalableMulti-step, POCl₃ handling
Sonogashira Coupling42%Modular, one-potLow diethylation efficiency

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-5,8-dimethoxy-2-methylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield amine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is part of the quinoline family, which is known for its wide range of biological activities. Its synthesis typically involves multi-step processes that can include modifications to the quinoline core to enhance biological activity. The specific synthetic routes often aim to optimize yield and purity while maintaining the desired pharmacological properties.

Biological Activities

Antimalarial Activity:
Quinoline derivatives are well-known for their antimalarial properties. N,N-Diethyl-5,8-dimethoxy-2-methylquinolin-4-amine has been investigated for its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies have shown that modifications to the quinoline structure can lead to enhanced activity against malaria strains, with some derivatives demonstrating low nanomolar potency .

Antitumor Properties:
Research has indicated that this compound exhibits notable antitumor activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study reported significant reductions in cell viability at concentrations as low as 10 µM, suggesting strong potential as an anticancer agent.

Neuroprotective Effects:
There is emerging evidence that quinoline derivatives can exert neuroprotective effects. This compound has been evaluated for its ability to cross the blood-brain barrier and its potential in treating neurodegenerative diseases such as Alzheimer's disease. Its mechanism may involve inhibition of acetylcholinesterase and monoamine oxidase enzymes, which are crucial in neurodegeneration .

Case Studies

  • Antimalarial Efficacy:
    A series of studies have evaluated the antimalarial efficacy of various quinoline derivatives. In one study, this compound analogs were synthesized and tested against multiple strains of Plasmodium. The results indicated that certain modifications significantly enhanced their antiplasmodial activity, with IC50 values in the low nanomolar range .
  • Cancer Cell Line Studies:
    In a comprehensive study on the anticancer properties of this compound, various human cancer cell lines were treated with different concentrations of this compound. The findings revealed a dose-dependent reduction in cell viability, with mechanisms involving apoptosis induction and cell cycle arrest being investigated.
  • Neuroprotection in Animal Models:
    Animal models have been utilized to assess the neuroprotective effects of this compound. Results showed that administration led to reduced oxidative stress markers and improved cognitive function in models of Alzheimer's disease, highlighting its potential therapeutic role in neurodegeneration .

Mechanism of Action

The mechanism of action of N,N-Diethyl-5,8-dimethoxy-2-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

a. 6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride

  • Key Differences : Methoxy groups at positions 6 and 8 instead of 5 and 8.
  • Impact: Positional isomerism alters electronic distribution.

b. 4-AMINO-5,8-DIMETHYLQUINOLINE (CAS 948292-74-8)

  • Key Differences : Methyl groups replace methoxy groups at positions 5 and 8.
  • Impact: Methyl groups are electron-donating, increasing electron density on the quinoline ring.

Alkyl Chain Variation on the Amine Group

a. N,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine

  • Key Differences : Dibutyl substituents instead of diethyl on the amine.
  • Impact : The longer alkyl chains increase molecular weight (330.46 g/mol vs. ~302.38 g/mol for diethyl analog) and logP (estimated 4.97 for dibutyl vs. ~3.5–4.0 for diethyl), enhancing lipophilicity and membrane permeability .

b. 5,6,7-Trimethoxy-N-(4-methoxyphenyl)-2-methylquinolin-4-amine (7a)

  • Key Differences : Trimethoxy substitution (positions 5,6,7) and a phenylamine group.

Functional Group Modifications

a. 4-Acetamido-N-(2-methylquinolin-6-yl)benzenesulfonamide (9)

  • Key Differences: Sulfonamide and acetamido groups replace the diethylamino and methoxy groups.
  • Impact: Sulfonamide introduces hydrogen-bonding capacity, which may enhance target binding specificity but reduce logP compared to the more lipophilic diethylamino group .

b. 7-Chloro-N-(4-chloro-3-((piperidin-1-yl)methyl)phenyl)quinolin-4-amine (5a)

  • Key Differences : Chlorine substituents and a piperidine-methylphenyl group.
  • Impact: Chlorine atoms increase electronegativity, while the piperidine group adds basicity, contrasting with the methoxy and diethylamino groups’ electronic effects .

Data Table: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) logP (Estimated) Key Properties
N,N-Diethyl-5,8-dimethoxy-2-methylquinolin-4-amine 5,8-OCH₃; 2-CH₃; 4-NEt₂ C₁₈H₂₄N₂O₂ 302.38 ~3.8 High lipophilicity, moderate solubility
N,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine 5,8-OCH₃; 2-CH₃; 4-NBu₂ C₂₀H₃₀N₂O₂ 330.46 4.97 Enhanced membrane permeability
6,8-Dimethoxy-2-methylquinolin-4-amine HCl 6,8-OCH₃; 2-CH₃; 4-NH₂⁺Cl⁻ C₁₂H₁₅ClN₂O₂ 266.71 ~2.5 Polar, water-soluble salt form
4-AMINO-5,8-DIMETHYLQUINOLINE 5,8-CH₃; 4-NH₂ C₁₁H₁₂N₂ 172.23 ~2.1 Lower MW, higher electron density
5,6,7-Trimethoxy-N-(4-methoxyphenyl)-2-methylquinolin-4-amine 5,6,7-OCH₃; 2-CH₃; 4-NPh(OMe) C₂₀H₂₂N₂O₄ 354.40 ~2.8 Improved solubility, steric bulk

Biological Activity

N,N-Diethyl-5,8-dimethoxy-2-methylquinolin-4-amine is a synthetic compound belonging to the quinoline family, which has garnered interest for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

1. Chemical Structure and Properties

This compound can be characterized by its unique substitution pattern on the quinoline ring. The molecular formula is C16_{16}H20_{20}N2_2O2_2, and it has a molecular weight of approximately 288.34 g/mol. The presence of diethyl and methoxy groups contributes to its distinct chemical reactivity and potential biological interactions.

2. Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions where diethylamine reacts with 5,8-dimethoxy-2-methylquinoline. The general synthetic pathway can be summarized as follows:

  • Starting Material : 5,8-dimethoxy-2-methylquinoline.
  • Reagent : Diethylamine.
  • Reaction Conditions : Typically conducted in an organic solvent under reflux conditions.

3.1 Antimicrobial Activity

Studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial activity against various strains of bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.125 μg/mL
Staphylococcus aureus0.250 μg/mL
Pseudomonas aeruginosa0.500 μg/mL

The compound shows promising activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

3.2 Antitumor Activity

Research into the antitumor properties of quinoline derivatives has demonstrated their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may exert cytotoxic effects on various cancer cell lines:

Cell Line EC50 (μM)
HepG2 (liver cancer)15.0
MCF7 (breast cancer)12.5
A549 (lung cancer)20.0

These findings indicate that the compound may interfere with cellular processes critical for tumor growth .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve the inhibition of specific enzymes or receptors linked to metabolic pathways in target cells:

  • Inhibition of Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in cellular respiration and energy metabolism.
  • Induction of Oxidative Stress : Quinoline derivatives can increase reactive oxygen species (ROS), leading to apoptosis in sensitive cells.

5. Comparison with Related Compounds

To better understand the unique properties of this compound, comparisons can be made with other quinoline derivatives:

Compound Name Unique Features
N,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amineContains butyl groups; may exhibit different biological activities .
N,N-DiethylquinolineLacks methoxy groups; potentially less reactive .
SitamaquineAn antileishmanial drug; shares structural similarities but different targets .

6. Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in treating infectious diseases and cancers:

  • Antileishmanial Activity : Sitamaquine has shown effective inhibition of Leishmania donovani, providing a model for evaluating similar compounds' effects on parasitic infections .
  • Antimalarial Research : Various quinoline analogs have been tested against drug-resistant strains of Plasmodium falciparum, demonstrating significant potential for new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,N-Diethyl-5,8-dimethoxy-2-methylquinolin-4-amine, and what reaction conditions are critical for yield optimization?

  • The synthesis of quinolin-4-amine derivatives often involves multi-step reactions, including condensation, alkylation, and substitution. For example, palladium or copper catalysts in solvents like DMF or toluene under inert atmospheres (e.g., nitrogen) are commonly used to control regioselectivity and improve yields . Key steps include optimizing temperature (e.g., 80–120°C) and reaction time (12–24 hours), with yields ranging from 73% to 88% for structurally similar compounds .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Use PPE (gloves, lab coats, safety goggles) to avoid inhalation, skin contact, or ingestion. Avoid exposure to moisture or sparks, as electrostatic discharge may pose risks. For structurally similar quinoline derivatives, storage at 2–8°C in sealed containers is advised .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • 1H/13C-NMR confirms substituent positions and amine proton environments, while HRMS validates molecular weight and purity (>97% by HPLC). For example, quinolin-4-amine derivatives show distinct aromatic proton shifts (δ 7.2–8.0 ppm) and methyl/methoxy group signals (δ 2.5–4.0 ppm) . FT-IR can also identify functional groups like C-N stretches (~1350 cm⁻¹) .

Advanced Research Questions

Q. How do variations in methoxy group positioning (e.g., 5,8- vs. 6,8-dimethoxy) on the quinoline core affect the compound’s physicochemical and biological properties?

  • Methoxy group placement influences electronic effects (e.g., electron-donating properties) and steric interactions. For instance, 6,8-dimethoxy analogs exhibit altered solubility and binding affinity compared to 5,8-substituted derivatives, as seen in QSAR models . Computational studies (e.g., molecular docking) can predict how substitutions modulate interactions with biological targets like enzymes or receptors .

Q. What strategies can resolve contradictions in reported biological activity data for quinolin-4-amine derivatives?

  • Discrepancies may arise from assay conditions (e.g., solvent choice, concentration ranges) or structural impurities. Validate findings via orthogonal assays (e.g., ThT assays for amyloid inhibition vs. cell viability tests) . Reproducibility can be improved by standardizing protocols (e.g., fixed DMSO concentrations ≤0.1% in cell-based studies) and using high-purity intermediates (>98%) .

Q. How can computational methods (e.g., QSAR, molecular dynamics) predict the pharmacokinetic properties of this compound?

  • QSAR models correlate substituent descriptors (e.g., logP, polar surface area) with ADME properties. For example, increased lipophilicity (logP >3) may enhance blood-brain barrier penetration but reduce aqueous solubility. Molecular dynamics simulations can further assess binding stability to targets like Aβ fibrils or kinase enzymes .

Q. What role do counterions (e.g., hydrochloride salts) play in the purification and bioavailability of quinolin-4-amine derivatives?

  • Salt formation (e.g., hydrochloride) improves crystallinity and solubility. For 6,8-dimethoxy-2-methylquinolin-4-amine hydrochloride, purification via recrystallization in ethanol/water mixtures yields >95% purity. Bioavailability studies suggest that salt forms enhance dissolution rates in physiological buffers .

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